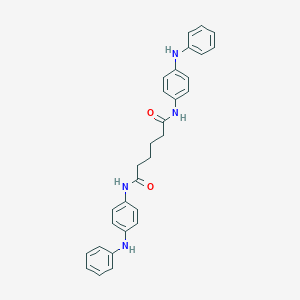
1-(4-methoxyphenyl)ethanone N-(3-methylphenyl)thiosemicarbazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-methoxyphenyl)ethanone N-(3-methylphenyl)thiosemicarbazone is a complex organic compound characterized by its unique structure, which includes a methoxyphenyl group and a methylphenyl group connected through a hydrazinecarbothioamide linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxyphenyl)ethanone N-(3-methylphenyl)thiosemicarbazone typically involves the condensation of 4-methoxyacetophenone with 3-methylphenylhydrazinecarbothioamide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade solvents and reagents. The final product would be subjected to rigorous quality control measures to ensure consistency and safety.
化学反応の分析
Types of Reactions
1-(4-methoxyphenyl)ethanone N-(3-methylphenyl)thiosemicarbazone can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, varying temperatures and solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives.
科学的研究の応用
Chemistry
In chemistry, 1-(4-methoxyphenyl)ethanone N-(3-methylphenyl)thiosemicarbazone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful tool for probing biological systems and understanding the mechanisms of action of various enzymes.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its chemical reactivity and stability make it suitable for applications in coatings, adhesives, and other advanced materials.
作用機序
The mechanism of action of 1-(4-methoxyphenyl)ethanone N-(3-methylphenyl)thiosemicarbazone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- 1-(4-methoxyphenyl)ethanone N-(3-methylphenyl)thiosemicarbazone
- (2E)-2-[1-(4-methoxyphenyl)ethylidene]-N-(4-methylphenyl)hydrazinecarbothioamide
- (2E)-2-[1-(4-methoxyphenyl)ethylidene]-N-(2-methylphenyl)hydrazinecarbothioamide
Uniqueness
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
特性
分子式 |
C17H19N3OS |
|---|---|
分子量 |
313.4 g/mol |
IUPAC名 |
1-[(E)-1-(4-methoxyphenyl)ethylideneamino]-3-(3-methylphenyl)thiourea |
InChI |
InChI=1S/C17H19N3OS/c1-12-5-4-6-15(11-12)18-17(22)20-19-13(2)14-7-9-16(21-3)10-8-14/h4-11H,1-3H3,(H2,18,20,22)/b19-13+ |
InChIキー |
IJMRAUKPQHPKRB-CPNJWEJPSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=S)NN=C(C)C2=CC=C(C=C2)OC |
異性体SMILES |
CC1=CC(=CC=C1)NC(=S)N/N=C(\C)/C2=CC=C(C=C2)OC |
正規SMILES |
CC1=CC(=CC=C1)NC(=S)NN=C(C)C2=CC=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-chlorophenyl)-2-[(2-methoxyphenoxy)acetyl]hydrazinecarboxamide](/img/structure/B323798.png)





![N~1~,N~6~-bis[2-(anilinocarbonyl)phenyl]hexanediamide](/img/structure/B323810.png)



![N-phenyl-2-[(3-pyridinylmethylene)amino]benzamide](/img/structure/B323816.png)

![N-(4-methylbenzylidene)-N-[4-(trifluoromethoxy)phenyl]amine](/img/structure/B323818.png)
![2,2,2-trifluoro-N-phenyl-N-{2-[(trifluoroacetyl)anilino]ethyl}acetamide](/img/structure/B323819.png)
